5-Chloro-2-methyl-4-isothiazolin-3-one

Vue d'ensemble

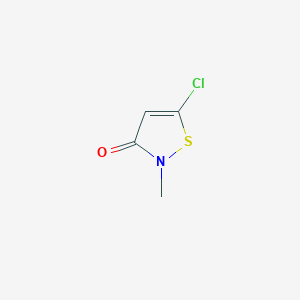

Description

La méthylchloroisothiazolinone est un composé organique de formule chimique C4H4ClNOS. Elle appartient à la classe des isothiazolinones, des hétérocycles largement utilisés comme biocides. Ce composé est un solide blanc qui fond près de la température ambiante et est connu pour son efficacité contre un large éventail de micro-organismes, notamment les bactéries gram-positives et gram-négatives, les levures et les champignons .

Méthodes De Préparation

La méthylchloroisothiazolinone est synthétisée par cyclisation d'amides dérivés de précurseurs d'acide carboxylique. La voie de synthèse implique généralement la réaction du 3-chloro-2-méthylpropionamide avec le monochlorure de soufre, suivie d'une cyclisation pour former le cycle isothiazolinone . Les méthodes de production industrielle utilisent souvent la chromatographie liquide haute performance (HPLC) pour la quantification et la purification du composé .

Analyse Des Réactions Chimiques

La méthylchloroisothiazolinone subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. La partie soufre active du composé lui permet d'oxyder les résidus contenant des thiols, tuant efficacement la plupart des bactéries aérobies et anaérobies . Les réactifs couramment utilisés dans ces réactions comprennent le monochlorure de soufre et divers agents oxydants. Les principaux produits formés à partir de ces réactions sont généralement des dérivés plus stables du composé d'origine .

Applications de la recherche scientifique

La méthylchloroisothiazolinone a un large éventail d'applications de recherche scientifique. En chimie, elle est utilisée comme biocide dans diverses formulations, notamment les peintures, les adhésifs et les systèmes de traitement des eaux industrielles . En biologie et en médecine, elle est utilisée comme conservateur dans les cosmétiques, les produits de soins personnels et les produits pharmaceutiques en raison de ses propriétés antimicrobiennes . Le composé est également utilisé dans les études environnementales pour évaluer son impact sur les communautés microbiennes et son potentiel en tant que polluant .

Mécanisme d'action

Le mécanisme d'action de la méthylchloroisothiazolinone implique l'oxydation des résidus contenant des thiols dans les cellules microbiennes. Cette oxydation perturbe les processus cellulaires essentiels, conduisant à la mort cellulaire . Le composé cible un large éventail de voies moléculaires, ce qui le rend efficace contre divers types de micro-organismes. Ses activités bactériostatique et fongistatique sont attribuées à sa capacité à inhiber les enzymes clés et à perturber l'intégrité de la membrane cellulaire .

Applications De Recherche Scientifique

Methylchloroisothiazolinone has a wide range of scientific research applications. In chemistry, it is used as a biocide in various formulations, including paints, adhesives, and industrial water treatment systems . In biology and medicine, it is employed as a preservative in cosmetics, personal care products, and pharmaceuticals due to its antimicrobial properties . The compound is also used in environmental studies to assess its impact on microbial communities and its potential as a pollutant .

Mécanisme D'action

The mechanism of action of methylchloroisothiazolinone involves the oxidation of thiol-containing residues in microbial cells. This oxidation disrupts essential cellular processes, leading to cell death . The compound targets a wide range of molecular pathways, making it effective against various types of microorganisms. Its bacteriostatic and fungistatic activities are attributed to its ability to inhibit key enzymes and disrupt cell membrane integrity .

Comparaison Avec Des Composés Similaires

La méthylchloroisothiazolinone est souvent comparée à d'autres isothiazolinones, telles que la méthylisothiazolinone, la benzisothiazolinone, l'octylisothiazolinone et la dichlorocthylisothiazolinone . Bien que tous ces composés partagent des propriétés biocides similaires, la méthylchloroisothiazolinone est unique par son efficacité élevée et son activité à large spectre. . Cette combinaison améliore ses propriétés antimicrobiennes et étend sa gamme d'applications.

Activité Biologique

5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) is a biocide widely used for its antibacterial and antifungal properties. This compound, part of the isothiazolinone family, exhibits significant biological activity that has been the subject of various studies. This article delves into its mechanisms of action, biological effects, case studies, and relevant research findings.

CMIT functions primarily by penetrating microbial cell membranes and interacting with intracellular components. The compound is known to target sulfur-containing proteins and enzymes, leading to the formation of disulfide bonds and impairing cellular functions. The electron-deficient sulfur atom in CMIT reacts with nucleophilic groups in cellular components, resulting in metabolic inhibition and eventual cell death .

Key Mechanisms:

- Intracellular Access: CMIT diffuses through cell membranes to exert its effects.

- Interaction with Proteins: It reacts with thiol groups in proteins, disrupting their function.

- Metabolic Inhibition: Initial reversible inhibition can lead to irreversible damage with prolonged exposure.

Biological Activity

The biological activity of CMIT has been evaluated through various studies, focusing on its efficacy against different bacterial strains and its cytotoxic effects on human cells.

Minimum Inhibitory Concentration (MIC)

Research indicates that CMIT demonstrates effective antimicrobial activity across various bacterial strains. The MIC values for selected bacteria were found to be consistent, suggesting that CMIT maintains its efficacy regardless of the bacterial species tested .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Salmonella salmoneum | 0.5 |

| Lysinibacillus sphaericus | 0.5 |

| Achromobacter lwoffii | 0.5 |

Cytotoxic Effects

Studies have shown that CMIT can induce cytotoxicity in human cell lines, including liver and neuronal cells. For instance, exposure to CMIT significantly impaired glutathione metabolism in HepG2 liver cells, indicating potential hepatotoxic effects .

Cytotoxicity Findings:

- Cell Line Used: HepG2 (human liver)

- Effects Observed: Impaired cellular thiol reduction potential; morphological changes indicative of necrosis.

Respiratory Sensitization

Two notable case studies reported lung injuries associated with exposure to CMIT in young children. Both cases involved significant respiratory distress following exposure to household products containing CMIT/MIT (Methylisothiazolinone). The patients exhibited symptoms such as cough, sputum production, and pneumothorax, highlighting the potential for severe respiratory sensitization due to this compound .

Case Summaries:

- Case 1: A 6-month-old girl experienced acute bronchiolitis after exposure to CMIT-containing products.

- Case 2: Her twin sister developed dyspnea requiring mechanical ventilation after similar exposure.

Toxicological Profiles

The toxicological profile of CMIT indicates a range of adverse effects beyond respiratory issues. It has been linked to allergic contact dermatitis in occupational settings due to its widespread use as a preservative in cosmetics and industrial applications .

Toxicological Findings:

- Allergic Reactions: Documented cases of dermatitis among workers exposed to products containing CMIT.

- Cytotoxicity: Induction of pro-inflammatory responses and potential carcinogenic effects noted in various studies.

Propriétés

IUPAC Name |

5-chloro-2-methyl-1,2-thiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNOS/c1-6-4(7)2-3(5)8-6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNRXBZYEKSXIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26530-03-0 (hydrochloride) | |

| Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026172554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9034286 | |

| Record name | 5-Chloro-2-methyl-3(2H)-isothiazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 3(2H)-Isothiazolone, 5-chloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Solubility |

Solubility in g/100 mL solvent: water, infinite, In water, 706-751 g/L at 20 °C, Solubility in g/100 mL solvent: ethyl acetate, 4.31; methanol, 4.40, toluene, 4.07; hexane, 0.28, In ethyl acetate, 38.06 g/L at 10 °C | |

| Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8270 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

For a mixture of 5-chloro-2-methyl-3(2H)-isothiazolone and 2-methyl-3(2H)-isothiazolone: Clear light amber liquid; density: 1.256 - 1.296 g/mL at 20-25 °C; viscosity: 11.4 cP at 25.7 °C | |

| Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8270 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.018 mm Hg at 25 °C | |

| Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8270 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from ligroin (60-90 °C) | |

CAS No. |

26172-55-4 | |

| Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26172-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026172554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylchloroisothiazolinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14197 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3(2H)-Isothiazolone, 5-chloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Chloro-2-methyl-3(2H)-isothiazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-methyl-2H-isothiazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLCHLOROISOTHIAZOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEL7T5QRPN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8270 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

54-55 °C | |

| Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8270 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.